Palatinose

Overview

Description

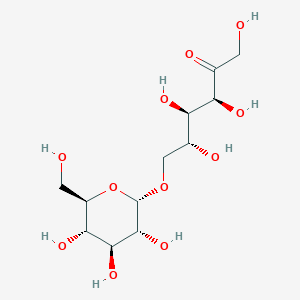

Palatinose, also known as Isomaltulose, is a disaccharide carbohydrate composed of glucose and fructose . It is naturally present in honey and sugarcane extracts and is also produced industrially from table sugar (sucrose) and used as a sugar alternative . It tastes similar to table sugar with half the sweetness . It has the same energy as table sugar, but is digested slower and thus leads to a lower blood glucose and insulin response .

Synthesis Analysis

Palatinose is manufactured by enzymatic rearrangement (isomerization) of sucrose from beet sugar . The process involves the enzymatic rearrangement of the glycosidic bond between glucose and fructose from an α-1.2 linkage in sucrose to an α-1.6-glycosidic bond in Palatinose .Molecular Structure Analysis

The molecular structure of Palatinose is a 1,6-linked glucose-fructose dimer . This structure is more stable compared to that of sucrose .Chemical Reactions Analysis

In vivo studies with rats and pigs indicate that Palatinose is completely hydrolyzed and absorbed in the small intestine . Enzyme kinetics revealed different effects of Palatinose on Suc synthase and invertase activities, implicating Palatinose as an allosteric effector leading to an inhibition of Suc synthase and (surprisingly) to an activation of invertase in vitro .Physical And Chemical Properties Analysis

Palatinose has a mild, natural sweetness (approximately 50% of sucrose), without any aftertaste . It replaces sucrose on a 1:1 scale and can easily be combined with other sweeteners to achieve a unique and tailored sweetness profile . It is a very low hygroscopic powder, absorbs virtually no moisture, and remains stable at a temperature of 25 °C and relative humidity up to 85% .Scientific Research Applications

Glycemic Control

Palatinose has been shown to have beneficial effects on glycemic response . In a study, meals with isomaltulose-sweetened drinks induced lower postprandial glycemia compared to meals with sucrose-sweetened drinks . This suggests that Palatinose can be an effective strategy to improve glucose control .

Gut Microbiota Modulation

Another significant application of Palatinose is its impact on gut microbiota . The same study found that the incorporation of isomaltulose and prebiotic inulin-type fructans (ITF) into the habitual diet beneficially modulated gut microbiota . This could aid in maintaining metabolic health .

Absorption and Metabolism

Palatinose is absorbed and metabolized at a rate equal to that of sucrose . This makes it a suitable alternative to sucrose in various applications .

Alternative Sweeteners

Due to its similar absorption and metabolism rate to sucrose, Palatinose can be used as an alternative sweetener . It can be used in the formulation of sweetened drinks, providing a healthier option with lower glycemic impact .

Food Industry Applications

The physicochemical properties of Palatinose permit its substitution for sucrose or fructose in most foods . This makes it a versatile ingredient in the food industry .

Clinical Nutrition

Considering its scientific basis, potential advantages of Palatinose can be seen in the field of clinical nutrition . It can be used in dietary strategies to manage conditions like diabetes, obesity, and other metabolic disorders .

Mechanism of Action

Target of Action

Palatinose, also known as Isomaltulose , is a disaccharide carbohydrate composed of glucose and fructose . It targets the digestive system, specifically the small intestine, where it is enzymatically hydrolyzed into glucose and fructose .

Mode of Action

Palatinose is unique due to its α-1,6-glycosidic bond, which links the glucose and fructose units . This bond is stronger than the α-1,2-glycosidic bond found in sucrose, making the digestion process for Palatinose slower . This slow digestion leads to a more gradual rise in blood glucose and insulin levels after ingestion .

Biochemical Pathways

The slow digestion and absorption of Palatinose result in a more balanced energy supply. It enters the body in a similar way to complex carbohydrates, delivering full carbohydrate energy in a slow and sustained manner . This slow release of glucose in the small intestine leads to a lower effect on blood glucose .

Pharmacokinetics

Palatinose is completely digested and absorbed in the small intestine . The strong α-1,6-glycosidic bond slows down the digestion process, taking 4 to 5 times longer for the body to break this link for absorption .

Result of Action

The slow and sustained release of energy from Palatinose leads to improved metabolic health. It results in a lower rise in blood glucose levels and a more stable blood glucose profile . This can lead to improved glucose tolerance and prevention of hepatic steatosis . Furthermore, Palatinose has been shown to stimulate the release of beneficial gut hormones, including GLP-1 .

Action Environment

Palatinose is a naturally sourced carbohydrate, derived from beet sugar and also found in honey . It is used as a sugar alternative in various environments, from sports nutrition to everyday food and beverage products . Its physical properties closely resemble those of sucrose, making it easy to use in existing recipes and processes .

properties

IUPAC Name |

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPPRBMGVWEZRR-WTZPKTTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929736 | |

| Record name | Palatinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-alpha-D-Glucopyranosyl-D-fructose | |

CAS RN |

13718-94-0 | |

| Record name | Palatinose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13718-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomaltulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palatinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-α-D-glucopyranosyl-D-fructose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMALTULOSE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V59P50X4UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)

![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)